![molecular formula C24H23N5O4S2 B2815170 N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide CAS No. 1251699-31-6](/img/no-structure.png)

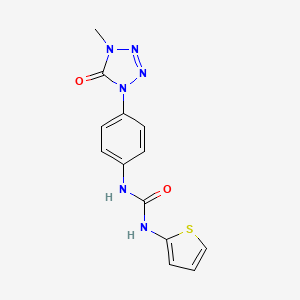

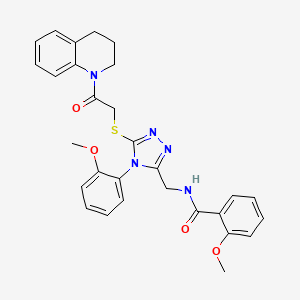

N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

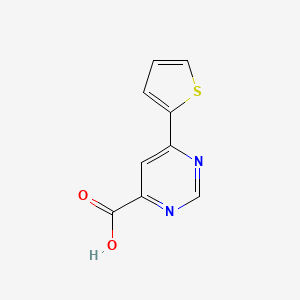

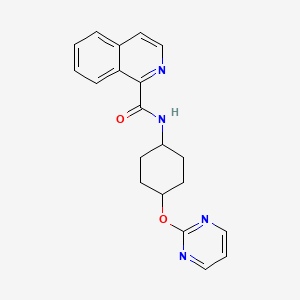

Descripción

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its reactivity .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the structure of the target molecule and the available starting materials .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of an organic compound .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The functional groups in the molecule largely determine its reactivity .Physical And Chemical Properties Analysis

This includes determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, can also be analyzed .Aplicaciones Científicas De Investigación

Pharmacological Research

One study explores the antinociceptive pharmacology of a closely related compound, highlighting its high affinity for human and mouse B1 receptors and its significant antinociceptive actions in various pain models. This suggests the compound's utility in treating inflammatory pain states and certain aspects of neuropathic pain (Porreca et al., 2006).

Enzymatic Activity

Research focusing on the synthesis, characterization, and biological screening of novel pyrazolines for their inhibitory activities on carbonic anhydrase isoenzymes and cytotoxic activities on cell lines provides insights into the potential biomedical applications of compounds within this chemical class (Kucukoglu et al., 2016).

Antimicrobial Evaluation

A study on the synthesis and antimicrobial evaluation of some isoxazole-based heterocycles, including sulfamoyl moiety-containing compounds, reveals their promising in vitro antibacterial and antifungal activities. This indicates the relevance of such compounds in developing new antimicrobial agents (Darwish et al., 2014).

Microbial Degradation

An intriguing microbial strategy to eliminate sulfonamide antibiotics involves ipso-hydroxylation followed by fragmentation, demonstrating an unusual degradation pathway for compounds with a sulfonyl group. This study provides a basis for understanding how environmental persistence of similar compounds might be addressed through microbial action (Ricken et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide involves the reaction of 2,4-dimethylbenzenesulfonamide with 4-methoxy-3-methylphenylacetic acid to form the intermediate, which is then reacted with 3-methyl-5-(4-(4-methoxy-3-methylphenyl)-3-(2,4-dimethylphenylsulfonamido)-4,5-dihydroisoxazol-5-yl)isoxazole-4-carboxylic acid. The final product is obtained by acetylation of the intermediate with acetic anhydride in the presence of a base.", "Starting Materials": [ "2,4-dimethylbenzenesulfonamide", "4-methoxy-3-methylphenylacetic acid", "3-methyl-5-(4-(4-methoxy-3-methylphenyl)-3-(2,4-dimethylphenylsulfonamido)-4,5-dihydroisoxazol-5-yl)isoxazole-4-carboxylic acid", "Acetic anhydride", "Base" ], "Reaction": [ "Step 1: Reaction of 2,4-dimethylbenzenesulfonamide with 4-methoxy-3-methylphenylacetic acid in the presence of a dehydrating agent to form the intermediate.", "Step 2: Reaction of the intermediate with 3-methyl-5-(4-(4-methoxy-3-methylphenyl)-3-(2,4-dimethylphenylsulfonamido)-4,5-dihydroisoxazol-5-yl)isoxazole-4-carboxylic acid in the presence of a coupling agent to form the final product.", "Step 3: Acetylation of the intermediate with acetic anhydride in the presence of a base to obtain the final product." ] } | |

Número CAS |

1251699-31-6 |

Nombre del producto |

N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide |

Fórmula molecular |

C24H23N5O4S2 |

Peso molecular |

509.6 |

Nombre IUPAC |

N-(4-acetamidophenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C24H23N5O4S2/c1-4-34-23-27-21-20(35-23)22(32)29(18-11-5-14(2)6-12-18)24(33)28(21)13-19(31)26-17-9-7-16(8-10-17)25-15(3)30/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,31) |

Clave InChI |

HHKDECWUXBCAJV-UHFFFAOYSA-N |

SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2815096.png)

![8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2815099.png)

![methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2815102.png)